The Dichotomous Nature of a Neuropeptide Fragment: A Technical Guide to the Biological Functions of Neuropeptide Y (18-36)
The Dichotomous Nature of a Neuropeptide Fragment: A Technical Guide to the Biological Functions of Neuropeptide Y (18-36)
Abstract
Neuropeptide Y (NPY), a 36-amino acid peptide, is a critical regulator of a vast array of physiological processes, from appetite and stress to cardiovascular homeostasis.[1] However, the biological activity of NPY is not solely dictated by the full-length peptide. Proteolytic cleavage yields various fragments, among which Neuropeptide Y (18-36) [NPY (18-36)] has emerged as a molecule of significant interest due to its distinct receptor interaction profile and divergent physiological effects compared to its parent peptide. This technical guide provides an in-depth exploration of the biological functions of NPY (18-36), designed for researchers, scientists, and drug development professionals. We will dissect its molecular pharmacology, delineate its functional roles with a focus on its cardiovascular and central nervous system effects, and provide detailed, field-proven experimental protocols to empower further investigation into this intriguing peptide fragment.
Introduction: Beyond the Full-Length Peptide
The pleiotropic effects of Neuropeptide Y (1-36) are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2] The processing of NPY (1-36) into smaller fragments, such as NPY (18-36), dramatically alters its biological activity by shifting its receptor preference. This guide focuses on NPY (18-36), a C-terminal fragment that demonstrates a remarkable selectivity for the NPY Y2 receptor.[3] Understanding the nuanced biology of NPY (18-36) is paramount for elucidating the specific roles of the Y2 receptor and for the development of targeted therapeutics. This document will serve as a comprehensive resource, bridging the gap between fundamental research and practical application.
Molecular Pharmacology of NPY (18-36): A Tale of Receptor Selectivity
The defining characteristic of NPY (18-36) is its preferential binding to the Y2 receptor, while exhibiting significantly lower affinity for other NPY receptor subtypes. This selectivity is the cornerstone of its unique biological profile.
Receptor Binding Affinity
The differential affinity of NPY (18-36) for NPY receptor subtypes is a direct consequence of its truncated N-terminal structure. The following table summarizes the binding affinities of NPY (18-36) in comparison to the full-length NPY (1-36). This data underscores the utility of NPY (18-36) as a selective tool for probing Y2 receptor function.
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50) | Source |
| NPY (18-36) | Y2 Receptor | IC50: 0.25 nM | [3] |
| Cardiac Receptors | IC50: 158 nM, Ki: 140 nM | [4] | |
| Y1 Receptor | IC50: 2.7 µM | [3] | |
| NPY (1-36) | Y1 Receptor | High Affinity | [5] |
| Y2 Receptor | High Affinity | [6] | |
| Y5 Receptor | High Affinity | [7] |
Note: Specific Ki or IC50 values can vary depending on the experimental conditions, cell type, and radioligand used.
Signaling Pathways
The NPY Y2 receptor is predominantly coupled to the inhibitory G-protein, Gi/o.[8] Activation of the Y2 receptor by NPY (18-36) initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP can have numerous downstream effects, including the modulation of ion channel activity and gene transcription.
Furthermore, Y2 receptor activation can also lead to the inhibition of voltage-gated calcium channels, resulting in a decrease in intracellular calcium concentration ([Ca2+]i).[8] This is a key mechanism by which NPY (18-36) exerts its presynaptic inhibitory effects on neurotransmitter release.
// Nodes NPY_18_36 [label="NPY (18-36)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Y2_Receptor [label="Y2 Receptor\n(Gi/o-coupled)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gi_o [label="Gi/o Protein", fillcolor="#FBBC05"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Channel [label="Voltage-Gated\nCa²⁺ Channel", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4"]; Response [label="Cellular Response\n(e.g., Inhibition of\nNeurotransmitter Release)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges NPY_18_36 -> Y2_Receptor [label=" Binds"]; Y2_Receptor -> Gi_o [label=" Activates"]; Gi_o -> AC [label=" Inhibits", arrowhead=tee]; ATP -> AC [style=dashed]; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; Gi_o -> Ca_Channel [label=" Inhibits", arrowhead=tee]; Ca_Channel -> Ca_influx [style=dashed]; PKA -> Response; Ca_influx -> Response [style=dashed]; }
Figure 1: NPY (18-36) Signaling Pathway via the Y2 Receptor.
Biological Functions of NPY (18-36): A Dichotomy of Effects
The selective activation of Y2 receptors by NPY (18-36) translates into a distinct and sometimes opposing physiological profile compared to the full-length NPY peptide.
Cardiovascular Regulation: A Hypotensive and Cardiodepressant Profile
While full-length NPY is a potent vasoconstrictor, NPY (18-36) exhibits a markedly different cardiovascular profile. In vivo studies in conscious rats have demonstrated that intra-arterial injection of NPY (18-36) leads to a decrease in cardiac output, similar to NPY (1-36). However, unlike its parent peptide, NPY (18-36) does not initially increase systemic vascular resistance, resulting in an overall reduction in blood pressure.[10] This suggests that the cardiac and vascular effects of NPY are mediated by distinct receptor subtypes, with NPY (18-36) selectively mimicking the cardiac depressant effects.[10]
Interestingly, in rat cardiac ventricular membranes, NPY (18-36) has been shown to act as a competitive antagonist of NPY (1-36).[9] It inhibits the binding of radiolabeled NPY and blocks NPY-induced inhibition of adenylate cyclase activity.[9] This dual agonist/antagonist profile highlights the complexity of NPY (18-36) pharmacology and suggests its potential role in modulating cardiac function in pathophysiological states like congestive heart failure.
Central Nervous System: Modulating Anxiety and Appetite
The role of NPY (18-36) in the central nervous system is a subject of ongoing research, with studies on its effects on anxiety and appetite yielding complex and sometimes conflicting results.
-
Anxiety: The NPY system is a well-established modulator of anxiety, with full-length NPY generally exerting anxiolytic effects. The specific role of the Y2 receptor, and by extension NPY (18-36), in anxiety is less clear. Some studies suggest that Y2 receptor activation can have anxiolytic-like effects. For instance, microinjection of the Y2 agonist NPY (13-36) into the vicinity of the locus coeruleus in rats increased open arm exploration in the elevated plus-maze, a classic test of anxiety-like behavior.[11] However, the effects of NPY (18-36) in this context require further investigation to be definitively characterized.
-
Appetite Regulation: NPY (1-36) is one of the most potent orexigenic (appetite-stimulating) peptides known.[12] The Y2 receptor, acting as a presynaptic autoreceptor on NPY neurons, is thought to be involved in an inhibitory feedback loop. Activation of Y2 receptors by agonists like PYY (3-36) inhibits food intake.[8] While NPY (18-36) is a Y2 agonist, its effects on food intake are not as well-defined as other Y2-preferring ligands and can be influenced by the route of administration and experimental model. Some studies have reported that certain Y2 agonists can inhibit food intake.
Experimental Protocols: A Practical Guide for Researchers
To facilitate further research into the multifaceted roles of NPY (18-36), this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of NPY (18-36) for the Y2 receptor.
Materials:
-
Cell membranes expressing the human Y2 receptor (e.g., from stably transfected HEK293 cells).
-
Radioligand: [¹²⁵I]-Peptide YY (PYY) or [¹²⁵I]-NPY.
-
NPY (18-36) and other competing ligands.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the Y2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer or unlabeled ligand (for non-specific binding, use a high concentration of unlabeled NPY or PYY).
-
50 µL of competing ligand (e.g., NPY (18-36)) at various concentrations.
-
50 µL of radioligand at a final concentration close to its Kd.
-
100 µL of cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta or gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competing ligand to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents\n(Membranes, Buffers,\nLigands)", fillcolor="#FBBC05"]; Assay_Setup [label="Set up 96-well Plate\n(Buffer, Competitor, Radioligand,\nMembranes)", fillcolor="#FBBC05"]; Incubate [label="Incubate\n(RT, 60-90 min)", fillcolor="#FBBC05"]; Filter_Wash [label="Filter and Wash\n(Cell Harvester, GF/C filters)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Count_Radioactivity [label="Count Radioactivity\n(Scintillation Counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="Analyze Data\n(Competition Curve, IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Assay_Setup; Assay_Setup -> Incubate; Incubate -> Filter_Wash; Filter_Wash -> Count_Radioactivity; Count_Radioactivity -> Analyze_Data; Analyze_Data -> End; }
Figure 2: Workflow for a Radioligand Binding Assay.
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by NPY (18-36) in cells expressing the Y2 receptor.
Materials:
-
Cells expressing the Y2 receptor (e.g., CHO or HEK293 cells).
-
Stimulation Buffer: HBSS or DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
NPY (18-36) and other test compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Seed cells in a 96-well or 384-well plate and grow to confluency.
-
Pre-incubation: Aspirate the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.
-
Agonist Treatment: Add NPY (18-36) at various concentrations to the wells. For antagonist testing, pre-incubate with the antagonist before adding the agonist.
-
Forskolin Stimulation: Add a submaximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. This allows for the measurement of inhibition.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of NPY (18-36). Calculate the EC50 for the inhibition of forskolin-stimulated cAMP production.
This protocol describes how to measure changes in intracellular calcium concentration in response to NPY (18-36) using the ratiometric dye Fura-2 AM.
Materials:
-
Cells expressing the Y2 receptor grown on glass coverslips.
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium.
-
Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with HBSS and incubate for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
Imaging: Mount the coverslip on the stage of the fluorescence microscope. Perfuse the cells with HBSS.
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Stimulation: Perfuse the cells with a solution containing NPY (18-36) at the desired concentration.
-
Data Acquisition: Continuously record the fluorescence at both excitation wavelengths.
-
Data Analysis: Calculate the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium. The Grynkiewicz equation can be used to convert the ratio to absolute calcium concentrations if a calibration is performed.
In Vivo Assays
This protocol describes the measurement of blood pressure and heart rate in conscious, freely moving rats following administration of NPY (18-36).
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Implantable telemetry system for blood pressure and heart rate monitoring or indwelling arterial and venous catheters.
-
NPY (18-36) dissolved in sterile saline.
-
Data acquisition system.
Procedure:
-
Surgical Implantation: Surgically implant the telemetry transmitter or catheters into the rats under anesthesia. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimate the rats to the experimental cages.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 30-60 minutes.
-
Drug Administration: Administer NPY (18-36) via the venous catheter or intraperitoneal injection.
-
Post-injection Monitoring: Continuously record cardiovascular parameters for at least 60 minutes post-injection.
-
Data Analysis: Analyze the changes in mean arterial pressure and heart rate from baseline.
This protocol is a standard method to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms).
-
Video tracking system.
-
Rats or mice.
-
NPY (18-36) for intracerebroventricular (ICV) or systemic administration.
Procedure:
-
Habituation: Habituate the animals to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer NPY (18-36) or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for 5 minutes using the video tracking system. Key parameters to measure include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion and Future Directions
Neuropeptide Y (18-36) is a fascinating and functionally distinct fragment of its parent peptide. Its selectivity for the Y2 receptor makes it an invaluable pharmacological tool for dissecting the specific roles of this receptor subtype in a multitude of physiological processes. The dichotomous nature of its activity, acting as an agonist at presynaptic Y2 receptors in the CNS and potentially as a competitive antagonist at cardiac receptors, underscores the complexity of the NPY system and presents exciting avenues for therapeutic development.
Future research should focus on further elucidating the precise role of NPY (18-36) in anxiety and appetite regulation, as well as its potential as a therapeutic agent in cardiovascular diseases. The development of more stable and selective analogs of NPY (18-36) will be crucial for these endeavors. The protocols provided in this guide offer a solid foundation for researchers to continue to unravel the intricate biology of this important neuropeptide fragment.
References
- Scott, N. A., et al. (1990). Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36).
- Schulze, A., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(1), 101037.
- Michel, M. C., et al. (1998). XVI. International Union of Pharmacology recommendations for the nomenclature of neuropeptide Y, peptide YY, and pancreatic polypeptide receptors. Pharmacological Reviews, 50(1), 143-150.
- Kanatani, A., et al. (2000).
- Beck-Sickinger, A. G., & Jung, G. (1995). A Y2 receptor mimetic aptamer directed against Neuropeptide Y. FEBS Letters, 362(3), 271-275.
- Balasubramaniam, A., et al. (1990). Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. Journal of Biological Chemistry, 265(25), 14724-14727.
- Thorsell, A., & Heilig, M. (2002). Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal neuropeptide Y overexpression. Proceedings of the National Academy of Sciences, 99(13), 8967-8972.
- Balasubramaniam, A., et al. (1990). Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes. The Journal of Biological Chemistry, 265(25), 14724-14727.
- Martínez-Pinilla, E., et al. (2017).
- Michel, M. C., et al. (2021). Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats. International Journal of Molecular Sciences, 22(15), 7935.
- National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Schulze, A., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120.
- Michel, M. C., et al. (2021). Effects of Nifedipine on Renal and Cardiovascular Responses to Neuropeptide Y in Anesthetized Rats. International Journal of Molecular Sciences, 22(15), 7935.
- Martínez-Pinilla, E., et al. (2017).
- Kalra, S. P., & Kalra, P. S. (2004). NPY and NPY receptors in the regulation of energy homeostasis. Peptides, 25(3), 525-535.
- Wang, J., et al. (2015). Long-Term Administration of Neuropeptide Y in the Subcutaneous Infusion Results in Cardiac Dysfunction and Hypertrophy in Rats. Cellular Physiology and Biochemistry, 36(6), 2249-2260.
- Santos-Carvalho, A., et al. (2023).
- Kalra, S. P., et al. (2005). To subjugate NPY is to improve the quality of life and live longer. Peptides, 26(10), 1957-1969.
- Krstenansky, J. L., et al. (1989). Neuropeptide Y and neuropeptide Y18-36. Structural and biological characterization. International Journal of Peptide and Protein Research, 34(5), 385-389.
- Cabrele, C., & Beck-Sickinger, A. G. (2000). Ligands of the Neuropeptide Y Y2 receptor. Peptides, 21(11), 1681-1690.
- Tatemoto, K., et al. (1992). Synthesis of receptor antagonists of neuropeptide Y. Proceedings of the National Academy of Sciences, 89(4), 1174-1178.
- Piron, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 491, 1-5.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). neuropeptide Y [Ligand Id: 1504] activity data from GtoPdb and ChEMBL. Retrieved from [Link]
- Beck-Sickinger, A. G., et al. (1999). Characterisation of neuropeptide Y receptor subtypes by synthetic NPY analogues and by anti-receptor antibodies. Molecular Diversity, 4(3-4), 235-246.
- Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 185-194.
- Vázquez-León, P., et al. (2021). NPY-Y1 receptors in dorsal periaqueductal gray modulate anxiety, alcohol intake, and relapse in Wistar rats. Psychopharmacology, 238(1), 181-194.
- Kask, A., et al. (1998). Anxiolytic-like effect of neuropeptide Y (NPY)
- Moskalyev, A. E., et al. (2021). Pharmacological analysis of the effects of the neuropeptide Y antagonist BMS 193885 on the emotional, intraspecies behavior and reinforcing properties of ethanol in rats. Reviews on Clinical Pharmacology and Drug Therapy, 19(2), 163-171.
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Lema, T., & Terasawa, E. (2015). Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age. Frontiers in Behavioral Neuroscience, 9, 23.
Sources
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. limes-institut-bonn.de [limes-institut-bonn.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Behavioral insensitivity to restraint stress, absent fear suppression of behavior and impaired spatial learning in transgenic rats with hippocampal neuropeptide Y overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuropeptide Y | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Neuropeptide Y (18-36) is a competitive antagonist of neuropeptide Y in rat cardiac ventricular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Distinction of NPY receptors in vitro and in vivo. II. Differential effects of NPY and NPY-(18-36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ispub.com [ispub.com]
